(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, also known as FMP, is a chiral alcohol with a molecular formula of C11H15FO2. It is a white solid with a melting point of 61-63°C and a boiling point of 261°C. FMP has been the subject of scientific research due to its potential applications as a chiral auxiliary and as a starting material for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is not well understood. However, it is believed that this compound acts as a chiral auxiliary by forming a complex with the substrate, which then undergoes a reaction to yield the desired chiral product.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. This compound has also been shown to have low acute toxicity in rats.
Advantages and Limitations for Lab Experiments
The use of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol as a chiral auxiliary has several advantages. It is easy to synthesize and has high enantiomeric purity. This compound is also relatively inexpensive compared to other chiral auxiliaries. However, this compound has some limitations. It is not suitable for all types of reactions and may not be effective for some substrates.
Future Directions
There are several future directions for the research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. One direction is the development of new methods for the synthesis of this compound with higher enantiomeric purity. Another direction is the exploration of new applications for this compound as a chiral auxiliary. Additionally, the mechanism of action of this compound could be further elucidated to better understand its role in asymmetric catalysis.
Synthesis Methods
The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 3-fluoro-4-methoxyacetophenone using sodium borohydride in the presence of a chiral catalyst. This method yields this compound with high enantiomeric purity.
Scientific Research Applications
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol has been used as a chiral auxiliary in the synthesis of various compounds. It has been used in the synthesis of chiral α-amino acids, β-amino alcohols, and other chiral compounds. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJKCZDQUMIOP-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.